molecular formula C3H10NaOSi B095665 Sodium trimethylsilanolate CAS No. 18027-10-6

Sodium trimethylsilanolate

Cat. No. B095665
Key on ui cas rn: 18027-10-6
M. Wt: 113.19 g/mol
InChI Key: VHQSQWCOIYFCCJ-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using benzyl benzoate (4.8 mL, 5 mmol), sodium trimethylsilanolate (2.82 g, 25 mmol), dry tetrahydrofuran (100 mL), and 6.25 h of heating at reflux. The reaction mixture was cooled to room temperature and sodium benzoate (2.32 g, 64% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.0-8.0 ppm (m, Ar--H's, 5H). Anal. Calcd. for C7H5NaO: C, 58.34; H, 3.50; Na, 15.95. Found: C, 57.99, 57.94; H, 3.80, 3.83; Na, 16.38, 16.60.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium benzoate
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC1C=CC=CC=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](C)(C)[O-].[Na+:22]>O1CCCC1>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+:22] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
Name
sodium trimethylsilanolate
Quantity
2.82 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
sodium benzoate
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 322%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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